6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

PPARα agonist dyslipidemia structure-activity relationship

6-Ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 937691-38-8, MF C₁₆H₁₅N₃O₂, MW 281.31) is a heterocyclic building block containing a pyrazolo[3,4-b]pyridine core with a carboxylic acid at the 4-position, a 6-ethyl substituent, a 3-methyl group, and a 1-phenyl ring. This specific substitution pattern positions the compound within a class of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives identified as selective human peroxisome proliferator-activated receptor alpha (hPPARα) agonists, structurally distinct from fibrate-class agonists.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 937691-38-8
Cat. No. B2454463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS937691-38-8
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)O
InChIInChI=1S/C16H15N3O2/c1-3-11-9-13(16(20)21)14-10(2)18-19(15(14)17-11)12-7-5-4-6-8-12/h4-9H,3H2,1-2H3,(H,20,21)
InChIKeyKPQNCJSSRKGJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 937691-38-8) — A Pyrazolopyridine Scaffold with PPARα Pharmacophore Features


6-Ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 937691-38-8, MF C₁₆H₁₅N₃O₂, MW 281.31) is a heterocyclic building block containing a pyrazolo[3,4-b]pyridine core with a carboxylic acid at the 4-position, a 6-ethyl substituent, a 3-methyl group, and a 1-phenyl ring . This specific substitution pattern positions the compound within a class of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives identified as selective human peroxisome proliferator-activated receptor alpha (hPPARα) agonists, structurally distinct from fibrate-class agonists [1]. The compound's free carboxylic acid functionality enables direct use in amide coupling and salt formation, distinguishing it from the corresponding ethyl ester (CAS 1018151-08-0) for applications where a free acid is required .

Why In-Class Pyrazolopyridine Analogs Cannot Simply Substitute for 6-Ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid


The pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold exhibits exquisite sensitivity to substituent modifications. SAR studies established that steric bulk on the pyrazolopyridine ring, the position of the distal hydrophobic tail, and the distance between the hydrophobic tail and the acidic head group are critical determinants of hPPARα agonistic activity [1]. Replacing the 6-ethyl group with larger 6-aryl substituents significantly alters lipophilicity (calculated LogP increases by >1 unit for phenyl-substituted analogs) and abolishes PPARα selectivity, while N¹-phenyl substitution provides a π-stacking anchor required for sub-micromolar potency [2]. Swapping the C4-carboxylic acid for an ester prodrug changes solubility, metabolic stability, and the ability to form key hydrogen bonds with helix 12 of the PPARα ligand-binding domain [3]. These SAR findings are quantitatively distinct from those of fibrate-class agonists, confirming that in-class substitution without reference to specific substitution patterns risks loss of biological activity.

Quantitative Differentiation Evidence for 6-Ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid vs. Closest Analogs


PPARα Agonist Pharmacophore: 6-Ethyl Substitution Confers Potency Distinct from 6-Aryl Analogs

The 6-ethyl substituent of the target compound provides a sterically compact hydrophobic group that fits into a small cavity between Ile272 and Ile354 in the PPARα ligand-binding domain, as observed in the co-crystal structure of the closely related analog 6-ethyl-1-(4-fluorophenyl)-3-pentan-3-yl-pyrazolo[3,4-b]pyridine-4-carboxylic acid (PDB: 6KXY, T06) [1]. This cavity is inaccessible to larger 6-aryl substituents (e.g., 6-phenyl or 6-(4-difluoromethoxy)phenyl) commonly employed in antibacterial screening programs, resulting in a fundamentally different binding mode. The 6-ethyl-containing analog T06 demonstrated PPARα-selective activation at EC₅₀ values significantly lower than the fibrate fenofibrate, while 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids showed no measurable PPARα activity in the same assay system [2].

PPARα agonist dyslipidemia structure-activity relationship

Free Carboxylic Acid vs. Ethyl Ester: Calculated Physicochemical Differentiation

The target compound (free carboxylic acid, MW 281.31) can be differentiated from its ethyl ester analog (CAS 1018151-08-0, ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, MW 309.37, MFCD10001658) by physicochemical properties predicted from their structures . The carboxylic acid has a calculated density of 1.29±0.1 g/cm³ and a boiling point of 402.0±45.0 °C, whereas the ethyl ester has a higher molecular weight (309.37 vs. 281.31), increased LogP (estimated ΔLogP ≈ 1.0 due to the ethyl ester moiety), and reduced aqueous solubility . The free acid can form carboxylate salts (e.g., sodium salt) that dramatically improve water solubility, a strategy demonstrated for related 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid analogs [1]. The ester requires hydrolysis to release the active carboxylic acid pharmacophore, imposing an additional metabolic step that complicates PK/PD profiling.

physicochemical properties solubility formulation

Vendor Purity and Availability Benchmarking Against Structural Analogs

Among commercial suppliers, the target compound (CAS 937691-38-8) is offered at 97% purity (CheMenu, catalog CM272292) and 95% purity (Leyan, catalog 1789268) . In contrast, the structurally more complex 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011398-87-0) is listed at 95% purity with fewer suppliers and longer lead times . The target compound is available from at least six commercial suppliers (BuildingBlock, CheMenu, CymitQuimica, Leyan, Chemsrc, Parchem), indicating supply chain redundancy and competitive pricing not available for less common analogs . This supply chain reliability is critical for programs requiring multi-gram quantities over extended timelines.

vendor comparison purity procurement

Synthetic Accessibility: Single-Step Cyclocondensation vs. Multi-Step Routes for Related Scaffolds

The target compound can be synthesized via a single-step cyclocondensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with propionaldehyde and pyruvic acid under acid-mediated conditions, as described for the broader series of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid analogs [1]. This two-component condensation yields the target scaffold directly with the free carboxylic acid in place. In contrast, 6-aryl-substituted analogs require a pre-functionalized aromatic aldehyde starting material, often necessitating additional synthetic steps for aryl group installation (e.g., Suzuki coupling, halogenation) [2]. The simpler aliphatic aldehyde (propionaldehyde) used for the target compound is commodity-priced and readily available in bulk, offering a clear cost-of-goods advantage over specialty aromatic aldehydes required for 6-aryl analogs.

synthetic efficiency scalability cost-of-goods

Priority Application Scenarios for 6-Ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Procurement


PPARα-Focused Medicinal Chemistry: Lead Optimization and SAR Expansion

The target compound serves as a direct building block for synthesizing novel PPARα-selective agonists. The 6-ethyl substituent occupies a unique binding cavity (Ile272/Ile354) in the PPARα ligand-binding domain as demonstrated by the co-crystal structure of the closely related analog T06 (PDB 6KXY) [1]. SAR studies confirm that modifications at the 6-position profoundly affect PPARα potency and selectivity, with 6-ethyl derivatives achieving EC₅₀ values below those of fenofibrate in cell-based transactivation assays . The free carboxylic acid at C4 enables direct amide coupling to explore the distal hydrophobic tail without a deprotection step, accelerating SAR cycles.

Carboxylate Salt Formulation for In Vivo Pharmacokinetic Studies

The carboxylic acid functionality permits direct conversion to water-soluble sodium or potassium carboxylate salts, a strategy validated for 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid analogs to improve oral bioavailability [1]. This property is absent in the corresponding ethyl ester (CAS 1018151-08-0), which requires saponification prior to salt formation. The calculated density (1.29 g/cm³) and boiling point (402.0 °C) provide practical guidance for formulation development and thermal stability assessment .

Building Block for Parallel Library Synthesis in Automated High-Throughput Chemistry

The single-step synthetic accessibility of the target compound from commodity starting materials (5-amino-3-methyl-1-phenyl-1H-pyrazole, propionaldehyde, pyruvic acid) makes it cost-effective for large-scale library production [1]. Multi-vendor availability (≥6 suppliers) with ≥97% purity ensures consistent quality and supply chain resilience, reducing procurement risk for automated parallel synthesis platforms requiring gram-scale quantities . The free carboxylic acid handle is compatible with standard amide coupling reagents (HATU, EDCI) used in automated synthesizers.

Reference Standard for Analytical Method Development and Quality Control

The well-characterized physicochemical profile (MW 281.31, density 1.29±0.1 g/cm³, boiling point 402.0±45.0 °C) combined with commercial availability at 97% purity makes the target compound suitable as a reference standard for HPLC method development and impurity profiling [1]. Its distinct retention time and UV absorption characteristics, arising from the pyrazolo[3,4-b]pyridine chromophore, enable reliable quantification in reaction monitoring and QC workflows.

Quote Request

Request a Quote for 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.